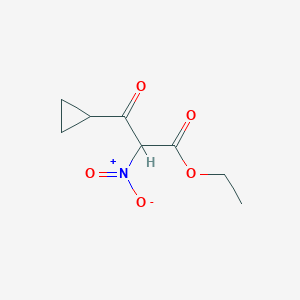![molecular formula C8H9N3O2S B12973385 Ethyl 3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B12973385.png)
Ethyl 3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate is a heterocyclic compound that belongs to the class of thienopyrazoles. This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate typically involves the Gewald reaction, which is a three-component condensation reaction. The key starting materials include an α-cyanoester, elemental sulfur, and a carbonyl compound. The reaction proceeds under basic conditions, often using a base such as sodium ethoxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Gewald reaction for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Oxidation: Nitro-thienopyrazole derivatives.
Reduction: Amino-thienopyrazole derivatives.
Substitution: Thienopyrazole carboxylic acids.
Applications De Recherche Scientifique
Ethyl 3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of Ethyl 3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the growth of microorganisms by interfering with their metabolic pathways. In anticancer research, it targets enzymes such as kinases, which play a crucial role in cell signaling and proliferation. The compound’s ability to bind to these targets and disrupt their function is key to its biological activity .
Comparaison Avec Des Composés Similaires
Thieno[2,3-b]pyridines: Known for their anticancer and anti-inflammatory properties.
5-Amino-pyrazoles: Used in the synthesis of various heterocyclic compounds with medicinal applications.
Uniqueness: Ethyl 3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate stands out due to its unique fused ring system that combines sulfur and nitrogen atoms. This structural feature imparts distinct electronic properties, making it a valuable scaffold in drug design and material science .
Propriétés
Formule moléculaire |
C8H9N3O2S |
|---|---|
Poids moléculaire |
211.24 g/mol |
Nom IUPAC |
ethyl 3-amino-2H-thieno[2,3-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C8H9N3O2S/c1-2-13-8(12)5-3-4-6(9)10-11-7(4)14-5/h3H,2H2,1H3,(H3,9,10,11) |
Clé InChI |
MUYNHJLBXUGEDG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(NN=C2S1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine hydrochloride](/img/structure/B12973315.png)











